Intrinsic Resistance to 6'-N-Acetyltransferase: A Verifiable Advantage over Kanamycin B
The key differentiating feature of Kanamycin C is its inherent resistance to inactivation by aminoglycoside 6'-acetyltransferases (AAC(6')), a common resistance enzyme. This is because it lacks the 6'-amino group on its sugar moiety, the target site for the enzyme. This property is in direct contrast to Kanamycin B, which possesses this group and is readily inactivated [1]. This distinction is the explicit basis for the synthesis of Kanamycin C and its deoxy derivatives, which 'cannot be inactivated by 6'-acetyltransferases' [2].
| Evidence Dimension | Resistance to enzymatic deactivation by AAC(6') |
|---|---|
| Target Compound Data | Inherently resistant (no 6'-amino group) |
| Comparator Or Baseline | Kanamycin B: Susceptible (possesses 6'-amino group) |
| Quantified Difference | Binary functional difference (resistant vs. susceptible) |
| Conditions | Structural analysis and patent disclosure [1] [2] |
Why This Matters
This provides a validated starting material for the development of semi-synthetic aminoglycosides that can overcome one of the most common clinical resistance mechanisms, a property not shared by Kanamycin B.
- [1] Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved April 21, 2026, from https://www.creative-diagnostics.com/a-comprehensive-guide-to-kanamycin.htm View Source
- [2] Toda, S., et al. (1977). Method for production of kanamycin C and its derivatives. U.S. Patent No. 4,120,955. View Source
